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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

Cat. No.: B152130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Fluoro-4-hydroxypyrimidine (CAS No. 671-35-2), a key intermediate in pharmaceutical
synthesis. The following sections detail the expected nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with standardized experimental
protocols for their acquisition. This document is intended to serve as a valuable resource for
the characterization and quality control of this compound.

Compound Information

Property Value

IUPAC Name 5-Fluoro-1H-pyrimidin-4-one
Synonyms 5-Fluoropyrimidin-4-ol, Fluoxidine
CAS Number 671-35-2

Molecular Formula C4HsFN20

Molecular Weight 114.08 g/mol [1]

Physical Form Solid

Spectroscopic Data Summary
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The following tables summarize the anticipated spectroscopic data for 5-Fluoro-4-
hydroxypyrimidine based on its chemical structure and analysis of related pyrimidine
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~11.0-13.0 brs 1H N-H (pyrimidine)

~8.1 d 1H H-6

~7.8 d 1H H-2

Solvent: DMSO-de. Chemical shifts are referenced to tetramethylsilane (TMS). 'd' denotes a
doublet, and 'br s' denotes a broad singlet.

Table 2: Predicted 33C NMR Data

Chemical Shift (ppm) Assignment
~160 C-4
~155 (d) C-2
~140 (d) C-5
~130 (d) C-6

Solvent: DMSO-ds. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3200 - 2800 Broad N-H and O-H stretching
~1700 Strong C=0 stretching (amide)
~1650 Medium C=C and C=N stretching
~1250 Strong C-F stretching

Sample prepared as a KBr pellet or thin solid film.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z Value Interpretation

114 [M]* (Molecular lon)

86 [M - COJ*

69 Fragment from ring cleavage

lonization Method: Electron lonization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A sample of 5-Fluoro-4-hydroxypyrimidine (5-10 mg) is dissolved in approximately 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). The solution is transferred to a 5 mm NMR tube. H
and 3C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The
spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
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The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into
a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the
sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and
allowing the solvent to evaporate.[2] The spectrum is recorded over the range of 4000-400

cm™1,

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (El)
source. A small amount of the sample is introduced into the instrument, typically via a direct
insertion probe. The sample is vaporized and then ionized by a beam of electrons. The
resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a solid sample like 5-Fluoro-4-hydroxypyrimidine.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Spectroscopic Data
Interpretation

This diagram outlines the logical connections between the different types of spectroscopic data
and the structural information they provide for 5-Fluoro-4-hydroxypyrimidine.
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Caption: Spectroscopic Data Interpretation Logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxypyrimidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152130#spectroscopic-data-nmr-ir-mass-for-5-fluoro-
4-hydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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